E3 ligase Ligand-Linker Conjugates 4

Overview

Description

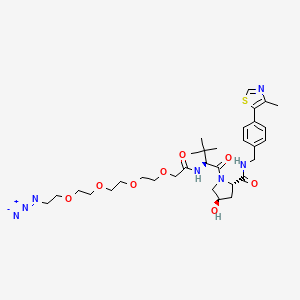

VH032-PEG4-N3, also known as (S,R,S)-AHPC-PEG4-N3, is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Mechanism of Action

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 4, also known as (S,R,S)-AHPC-PEG4-N3, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound operates by recruiting the E3 ubiquitin ligase to trigger proteasomal degradation . The compound incorporates a ligand for the E3 ubiquitin ligase and a linker . This allows the compound to selectively bind and recruit target substrates for ubiquitination . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) , a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Result of Action

The result of the compound’s action is the degradation of target proteins via the UPS . This process is crucial for maintaining cellular homeostasis . By selectively attaching ubiquitin to specific substrates, E3 ligases can regulate the degradation of over 80% of proteins in cells . This process is one of the most important mechanisms for controlling the levels of protein expression .

Biochemical Analysis

Biochemical Properties

The (S,R,S)-AHPC-PEG4-N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound incorporates the (S,R,S)-AHPC based VHL ligand and a 4-unit PEG linker . This structure allows it to bind to an E3 ligase and a target protein simultaneously, inducing target ubiquitination and degradation .

Cellular Effects

The (S,R,S)-AHPC-PEG4-N3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound can hijack the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .

Molecular Mechanism

The molecular mechanism of (S,R,S)-AHPC-PEG4-N3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is designed to bind simultaneously to an E3 ligase and a target protein, inducing target ubiquitination and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG4-N3 involves several steps. The key component, (S,R,S)-AHPC, is first synthesized and then conjugated with a 4-unit PEG linker. The final product, VH032-PEG4-N3, is obtained through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups.

Industrial Production Methods

Industrial production of VH032-PEG4-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG4-N3 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group in VH032-PEG4-N3 reacting with alkyne-containing molecules to form a stable triazole ring

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups

Common Reagents and Conditions

Reagents: Alkyne-containing molecules, DBCO, BCN, copper catalysts.

Conditions: The reactions typically occur at room temperature and may require the presence of a solvent such as dimethyl sulfoxide (DMSO) or water

Major Products

The major products formed from these reactions are triazole-containing compounds, which are stable and can be used in various applications .

Scientific Research Applications

VH032-PEG4-N3 has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules

Biology: Employed in PROTAC technology to target and degrade specific proteins within cells

Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation

Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

VH032-PEG3-N3: Similar to VH032-PEG4-N3 but with a shorter PEG linker.

VH032-C2-PEG4-N3: Contains an additional carbon spacer in the linker.

Uniqueness

VH032-PEG4-N3 is unique due to its 4-unit PEG linker, which provides optimal flexibility and solubility for various applications. Its ability to undergo both CuAAc and SPAAC reactions makes it highly versatile in chemical synthesis and biological research .

Biological Activity

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 4 , are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins associated with various diseases, including cancer. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a crucial role in the ubiquitin-proteasome system by facilitating the transfer of ubiquitin to target proteins, marking them for degradation. This compound are designed to bind specific E3 ligases, enabling targeted degradation of proteins involved in disease processes. The conjugates typically consist of three components:

- Ligand : Binds to the E3 ligase.

- Linker : Connects the ligand to the target protein.

- Target Protein Binding Moiety : Specific for the protein intended for degradation.

The mechanism by which this compound exert their biological activity involves several key steps:

- Binding to E3 Ligase : The ligand within the conjugate binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

- Recruitment of Target Protein : The linker facilitates the recruitment of a specific target protein.

- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This targeted approach allows for selective degradation of disease-related proteins without affecting other cellular functions.

Biological Activity and Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Cancer Treatment

In a study evaluating the degradation of oncoproteins using PROTACs based on this compound, researchers demonstrated significant reduction in levels of Cyclin-dependent kinases (CDK) involved in cell cycle regulation. The conjugates exhibited an effective degradation profile with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .

Case Study 2: Neurodegenerative Diseases

Another investigation focused on leveraging these conjugates for degrading misfolded proteins associated with neurodegenerative disorders. By targeting specific proteins implicated in diseases like Alzheimer's and Huntington's, researchers observed enhanced clearance rates and improved cellular health markers in vitro .

Data Table: Biological Activity Summary

| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |

|---|---|---|---|---|

| CDK4/6 | CRBN | <10 | High | |

| Tau | VHL | <20 | Moderate | |

| Huntingtin | CRBN | <15 | High |

Research Findings

- Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, impacting overall efficacy .

- Diversity of Target Proteins : The versatility of E3 Ligase Ligand-Linker Conjugates allows for targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .

- Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.